Tert-butyl (2-carbamothioylphenyl)carbamate
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Overview
Description
Tert-butyl (2-carbamothioylphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their versatility and stability This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and a carbamothioylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-carbamothioylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-isothiocyanatophenyl derivatives. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic attack on the isothiocyanate group. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-carbamothioylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and bases such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Compounds with substituted tert-butyl groups.
Scientific Research Applications
Tert-butyl (2-carbamothioylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2-carbamothioylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamothioyl group can form covalent bonds with thiol groups in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-aminophenyl)carbamate: Similar structure but with an amino group instead of a carbamothioyl group.
Tert-butyl (2-hydroxyphenyl)carbamate: Contains a hydroxy group instead of a carbamothioyl group.
Tert-butyl (2-nitrophenyl)carbamate: Features a nitro group in place of the carbamothioyl group.
Uniqueness
Tert-butyl (2-carbamothioylphenyl)carbamate is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-(2-carbamothioylphenyl)carbamate |
InChI |
InChI=1S/C12H16N2O2S/c1-12(2,3)16-11(15)14-9-7-5-4-6-8(9)10(13)17/h4-7H,1-3H3,(H2,13,17)(H,14,15) |
InChI Key |
PPJWNHIMUZKICM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(=S)N |
Origin of Product |
United States |
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